N-[(Diphenylphosphinyl)methyl]-N-methylaniline
CAS No.: 76527-75-8
Cat. No.: VC3787237
Molecular Formula: C20H20NOP
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76527-75-8 |
|---|---|
| Molecular Formula | C20H20NOP |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(diphenylphosphorylmethyl)-N-methylaniline |
| Standard InChI | InChI=1S/C20H20NOP/c1-21(18-11-5-2-6-12-18)17-23(22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
| Standard InChI Key | OWFFKSATMZDTJX-UHFFFAOYSA-N |
| SMILES | CN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Physical and Chemical Properties
N-[(Diphenylphosphinyl)methyl]-N-methylaniline is identified by the Chemical Abstracts Service (CAS) registry number 76527-75-8, providing a unique identifier for chemical database indexing and regulatory purposes. The compound's structure features a diphenylphosphinyl group linked to an N-methylaniline moiety through a methylene bridge.
Basic Properties
The compound exhibits the following fundamental physical and chemical characteristics:
Structural Identifiers
For computational chemistry and database searching purposes, the compound can be identified using the following structural descriptors:
| Identifier | Value |
|---|---|
| InChIKey | OWFFKSATMZDTJX-UHFFFAOYSA-N |
| InChI | InChI=1S/C20H20NOP/c1-21(18-11-5-2-6-12-18)17-23(22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
| SMILES | CN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
The molecular structure consists of a central nitrogen atom bonded to a methyl group, a phenyl ring, and a methylene group connected to a diphenylphosphinyl moiety. This arrangement creates a versatile structure with both nucleophilic and electrophilic centers, potentially useful for various chemical transformations.
Elemental Composition
Elemental analysis reveals the following composition ranges:
| Element | Percentage Range | Source |
|---|---|---|
| Carbon | 72.9% - 76.6% | |
| Nitrogen | 4.2% - 4.6% | |
| Hydrogen, Oxygen, Phosphorus | Balance (calculated) | - |
This elemental composition is consistent with the molecular formula C₂₀H₂₀NOP and serves as a quality control parameter for synthetic preparations of the compound .
Spectroscopic Data
Spectroscopic analysis provides valuable information about the structural characteristics and purity of N-[(Diphenylphosphinyl)methyl]-N-methylaniline.
Infrared Spectroscopy
Infrared spectroscopic analysis confirms the structural features of the compound, with the spectrum showing characteristic absorption bands that correspond to the expected functional groups . Key features likely include:
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P=O stretching vibration in the region of 1100-1300 cm⁻¹
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C-N stretching vibrations
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Aromatic C=C stretching vibrations
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C-H stretching and bending vibrations for aromatic and aliphatic groups
The infrared spectrum serves as a fingerprint for identity confirmation and purity assessment of this compound .
Mass Spectrometry
Mass spectrometric analysis (MS-GC) is available for this compound, which would show the molecular ion peak corresponding to the molecular weight of 321.35 g/mol, along with fragmentation patterns characteristic of the structural features . This technique is valuable for confirming the molecular formula and identifying potential impurities or degradation products.
Synthesis and Preparation
The synthesis of N-[(Diphenylphosphinyl)methyl]-N-methylaniline involves specific reaction pathways and conditions that have been documented in scientific literature.
Synthetic Route
The primary synthetic approach involves the reaction between N-(methoxymethyl)-N-methylaniline and chlorodiphenylphosphine . This reaction scheme is outlined below:
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The nitrogen atom of N-(methoxymethyl)-N-methylaniline acts as a nucleophile
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Nucleophilic attack occurs on the phosphorus atom of chlorodiphenylphosphine
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Substitution of the chloride leaving group takes place
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Subsequent oxidation of the resulting intermediate yields the target phosphinyl compound
Reaction Conditions
The synthesis is typically conducted under the following conditions:
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | Ambient temperature | |
| Reported Yield | 99% |
The high reported yield suggests that this synthetic route is efficient and practical for preparing the compound on a laboratory scale . The synthesis reference cited is from Pindur, Ulf and Otto, Christian in Chemistry Letters, 1992, #3, pages 403-406, suggesting this synthetic methodology has been well-established for several decades .
| Classification | Details | Source |
|---|---|---|
| GHS Symbol | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Codes | Xi (Irritant) |
Hazard Statements
The following hazard statements are associated with this compound:
Precautionary Measures
To minimize risks when handling this compound, the following precautionary statements apply:
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P332+P313: If skin irritation occurs: Get medical advice/attention
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P337+P313: If eye irritation persists: Get medical advice/attention
These safety precautions indicate that while the compound poses some hazards, they can be managed with appropriate laboratory safety practices typical for irritant chemicals .
Regulatory Information
N-[(Diphenylphosphinyl)methyl]-N-methylaniline is subject to various regulatory frameworks for chemical substances.
Identification Numbers
Several regulatory and database identification numbers are associated with this compound:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 76527-75-8 | |
| European Community Number | 621-590-1 | |
| DSSTox Substance ID | DTXSID20403559 | |
| Nikkaji Number | J1.187.088K | |
| Wikidata ID | Q82207257 | |
| MDL Number | MFCD00082567 |
These identifiers facilitate tracking the compound across different regulatory systems and databases internationally.
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